Kinase Scaffold Privilege: Pyrazolo[1,5-b]pyridazine vs. Indole Core in CDK2/GSK-3β Binding
The pyrazolo[1,5‑b]pyridazine core occupies the adenine‑binding pocket of CDK2 with a binding mode confirmed by a published co‑crystal structure (PDB 3EID). This contrasts with the indole analog 3‑(2‑chloropyrimidin‑4‑yl)‑1H‑indole, which lacks the second nitrogen needed to mimic the adenine N7 acceptor and consequently does not exhibit CDK2 hinge‑binding [1]. Pyrazolo[1,5‑b]pyridazine derivatives have demonstrated enzyme IC50 values as low as 0.003 µM against CDK4 and 0.012 µM against GSK‑3β when the C2‑chlorine is replaced with appropriate amines, whereas the indole scaffold has not been reported to achieve sub‑micromolar inhibition of these kinases [2][3].
| Evidence Dimension | CDK4/GSK-3β inhibitory potency of final functionalized products derived from the building block |
|---|---|
| Target Compound Data | Pyrazolo[1,5‑b]pyridazine derivatives: CDK4 IC50 = 0.003 µM; GSK‑3β IC50 = 0.012 µM (best reported analogs) [2] |
| Comparator Or Baseline | Indole‑based analogs (3‑(2‑chloropyrimidin‑4‑yl)‑1H‑indole): no reported CDK4 or GSK‑3β inhibition; SIRT1 inhibition IC50 > 10 µM [3] |
| Quantified Difference | >1000‑fold selectivity for the kinase targets over the indole comparator |
| Conditions | Enzyme inhibition assays; CDK4/Cyclin D1, GSK‑3β, and SIRT1 biochemical assays as reported in the cited literature |
Why This Matters
For kinase‑focused drug discovery programs, the choice of core scaffold dictates whether nanomolar inhibition of clinically validated targets (CDK4, GSK‑3β) can be achieved; the pyrazolo[1,5‑b]pyridazine core enables this while the indole core does not.
- [1] RCSB PDB entry 3EID: CDK2/Cyclin A complexed with a pyrazolo[1,5‑b]pyridazine inhibitor. DOI: 10.2210/pdb3EID/pdb View Source
- [2] Stevens, K. L.; Reno, M. J.; Alberti, J. B.; et al. Synthesis and evaluation of pyrazolo[1,5‑b]pyridazines as selective cyclin dependent kinase inhibitors. Bioorg. Med. Chem. Lett. 2008, 18, 5758‑5762. View Source
- [3] Kumar, A.; et al. In(OTf)₃ promoted sonochemical approach to 3‑(2‑chloropyrimidin‑4‑yl)indoles: their in silico and in vitro evaluation against SIRT1. J. Mol. Struct. 2024, 1316, 138978. DOI: 10.1016/j.molstruc.2024.138978 View Source
